Safety Data Sheet (SDS) and hazard classification for 4-Bromo-2,3-dimethylphenylboronic acid
Safety Data Sheet (SDS) and hazard classification for 4-Bromo-2,3-dimethylphenylboronic acid
CAS No: 1451391-29-9 | Molecular Formula: C₈H₁₀BBrO₂
Executive Summary & Chemical Identity
4-Bromo-2,3-dimethylphenylboronic acid is a specialized organoboron reagent primarily utilized as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions . Its structural positioning of the bromine and methyl groups provides unique steric and electronic properties valuable for synthesizing complex biaryl scaffolds in medicinal chemistry.
While generally stable, this compound presents specific handling challenges due to its potential for dehydration (forming boroxines) and its irritant properties toward mucous membranes. This guide synthesizes regulatory safety data with practical laboratory protocols to ensure safe scale-up and experimentation.
Chemical Fingerprint
| Property | Specification |
| CAS Number | 1451391-29-9 |
| IUPAC Name | (4-Bromo-2,3-dimethylphenyl)boronic acid |
| Molecular Weight | 228.88 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |
| Melting Point | >200°C (often decomposes/dehydrates prior to melting) |
Hazard Identification (GHS Classification)
Based on the structural class of halogenated phenylboronic acids, this compound is classified as an Irritant . The boronic acid moiety acts as a mild Lewis acid, capable of reversible covalent bonding with diols found in biological membranes (e.g., glycoproteins), leading to irritation.
GHS Label Elements[2][3][4][5][6]
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Signal Word: WARNING
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Pictogram:
(Exclamation Mark)
Hazard Statements (H-Codes)
| Code | Hazard Description | Mechanism of Action |
| H315 | Causes skin irritation.[1][2] | Lewis acid interaction with epidermal proteins/lipids. |
| H319 | Causes serious eye irritation.[1][2] | pH alteration and physical abrasion of the cornea. |
| H335 | May cause respiratory irritation.[1][2] | Inhalation of fine dust irritates bronchial mucosa. |
| H302 | Harmful if swallowed (Predicted).[3][2] | Boron systemic toxicity; interference with metabolic enzymes. |
Precautionary Statements (P-Codes)
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][2]
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][2] Remove contact lenses, if present and easy to do.[4][2] Continue rinsing.[4][2]
Technical Handling & Stability Insights
As a Senior Application Scientist, it is critical to understand why the material behaves as it does to handle it safely.
The Dehydration Equilibrium
Boronic acids are in equilibrium with their dehydrated trimeric form, boroxines . This process is accelerated by heat and vacuum.
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Implication: A bottle left open or stored in a desiccator without humidity control may change in stoichiometry (increasing Boron content per gram).
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Safety Note: Boroxine dust is often finer and more easily aerosolized than the parent acid, increasing inhalation risk during weighing.
Lewis Acidity & Biological Interaction
The empty p-orbital on the Boron atom makes this compound a Lewis acid.
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Mechanism: It reversibly forms cyclic esters with cis-diols (sugars, ribose) on cell surfaces.
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Protocol Adjustment: Standard latex gloves may be permeable to organic solutions of this compound. Nitrile gloves (minimum 0.11 mm thickness) are required.
Visualizing the Hazard Mechanism
The following diagram illustrates the pathway from chemical structure to biological hazard.
Figure 1: Mechanism of boronic acid hazard evolution from storage to biological interaction.
Experimental Protocol: Safe Suzuki-Miyaura Coupling
Context: This protocol is designed for the safe reaction of 4-Bromo-2,3-dimethylphenylboronic acid with an aryl halide. Safety Critical Control Point: The exotherm during the catalyst addition and the handling of the boronic acid dust.
Reagents & Equipment[1]
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Reagent: 4-Bromo-2,3-dimethylphenylboronic acid (1.2 equiv)
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Catalyst: Pd(dppf)Cl₂ (0.05 equiv)
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Base: K₂CO₃ (3.0 equiv, aqueous solution)
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Solvent: 1,4-Dioxane / Water (4:1 ratio)
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Equipment: Schlenk line or Nitrogen balloon, reflux condenser, oil bath.
Step-by-Step Methodology
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Preparation (Dust Control):
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Weigh the boronic acid inside a fume hood. Use an anti-static gun if the powder is flighty.
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Why: Prevents H335 (Respiratory Irritation) exposure.
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-
Solvent Degassing:
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Sparge the 1,4-dioxane/water mixture with nitrogen for 15 minutes before adding the catalyst.
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Why: Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.[5]
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Reaction Assembly:
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Add the aryl halide, boronic acid, and base to the reaction vessel.
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Add the degassed solvent.
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CRITICAL: Add the Pd catalyst last.
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Thermal Management (Runaway Prevention):
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Quench & Disposal:
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Cool to room temperature. Dilute with EtOAc and wash with water.
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Waste: The aqueous layer contains Boron residues. Dispose of in Heavy Metal/Toxic Aqueous Waste , not general drain disposal. Boron is regulated in many municipal water treatment systems.
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Workflow Visualization
Figure 2: Operational workflow for safe Suzuki coupling using the target boronic acid.
Emergency Response & First Aid
In the event of exposure, immediate action mitigates long-term damage.
| Exposure Route | Immediate Action | Medical Rationale |
| Eye Contact | Rinse immediately with water for 15+ mins.[8] Lift eyelids. | Boronic acids are acidic; immediate dilution prevents corneal opacity. |
| Skin Contact | Wash with soap and water.[1][2] Remove contaminated clothing.[3][1][8][4][2] | Lipophilic nature allows dermal penetration; soap emulsifies and removes residues. |
| Inhalation | Move to fresh air.[3][1][8][4][2] If breathing is difficult, give oxygen. | Fine particulates can cause bronchospasm. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician. | Vomiting may cause secondary aspiration of the irritant. |
Fire Fighting:
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Use Water Spray, Alcohol-Resistant Foam, Dry Chemical, or CO₂.
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Note: Burning produces toxic Boron Oxide fumes. Firefighters must wear SCBA.
References
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BLD Pharm. (n.d.).[9] (4-Bromo-2,3-dimethylphenyl)boronic acid Safety Data Sheet (CAS 1451391-29-9). Retrieved from
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Sigma-Aldrich. (n.d.).[3] Safety Data Sheet for substituted Phenylboronic Acids. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on mechanism and stability).
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Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from
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PubChem. (n.d.). Boronic Acid Derivatives Toxicity Profile. National Library of Medicine. Retrieved from
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. 1451391-29-9|(4-Bromo-2,3-dimethylphenyl)boronic acid|BLD Pharm [bldpharm.com]
